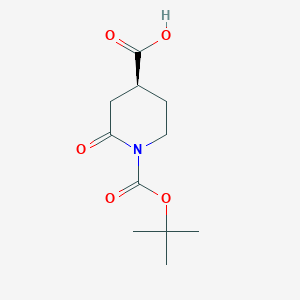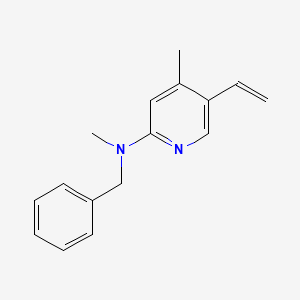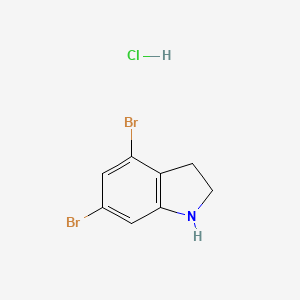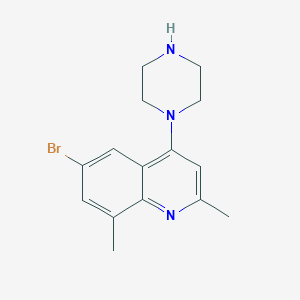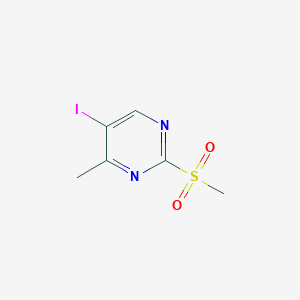![molecular formula C9H18N2 B13010815 Bicyclo[3.3.1]nonane-2,6-diamine](/img/structure/B13010815.png)
Bicyclo[3.3.1]nonane-2,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[3.3.1]nonane-2,6-diamine is a bicyclic organic compound characterized by a rigid, cage-like structure. This compound is notable for its unique three-dimensional framework, which imparts distinct chemical and physical properties. The bicyclo[3.3.1]nonane scaffold is found in various natural products and synthetic compounds, making it a subject of interest in organic chemistry and related fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bicyclo[3.3.1]nonane-2,6-diamine can be synthesized through several methods. One common approach involves the Schmidt rearrangement of bicyclo[3.3.1]nonane dicarboxylic acid. This reaction typically requires acidic conditions and results in the formation of the desired diamine compound . Another method involves the reduction of 3-oximinobicyclo[3.3.1]nonane-7-carboxylic acid, followed by the reduction of the oximino group .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the scale of production.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[3.3.1]nonane-2,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Bicyclo[3.3.1]nonane-2,6-diamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which bicyclo[3.3.1]nonane-2,6-diamine exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby blocking their activity . The rigid structure of the compound allows for precise interactions with target molecules, enhancing its efficacy in various applications .
Comparación Con Compuestos Similares
Bicyclo[3.3.1]nonane-2,6-diamine can be compared with other similar compounds, such as:
Bicyclo[3.3.1]nonane-2,6-diol: This compound has hydroxyl groups instead of amine groups, leading to different chemical properties and reactivity.
Bicyclo[3.3.1]nonane-2,6-dione: The presence of ketone groups in this compound results in distinct reactivity and applications compared to the diamine.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: This compound has additional methyl groups, which can influence its chemical behavior and interactions.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, making it valuable for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C9H18N2 |
|---|---|
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
bicyclo[3.3.1]nonane-2,6-diamine |
InChI |
InChI=1S/C9H18N2/c10-8-3-1-6-5-7(8)2-4-9(6)11/h6-9H,1-5,10-11H2 |
Clave InChI |
ZLASPSJALPMJKK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2CCC(C1C2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


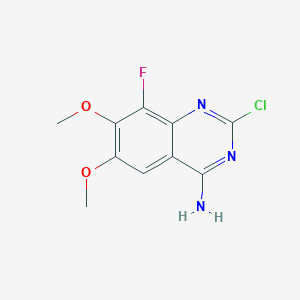

![Tert-butyl 3-(hydroxymethyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13010759.png)
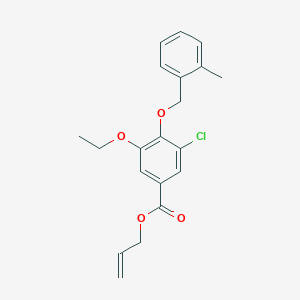
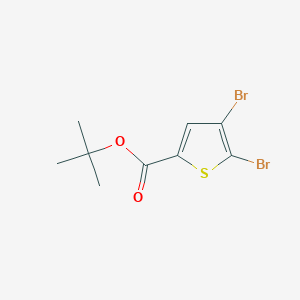
![9-Oxospiro[5.5]undecane-3-carboxylicacid](/img/structure/B13010775.png)
![1-Amino-2-methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-2-ol](/img/structure/B13010793.png)

